molecular formula C4H7ClO2 B572385 (±)-2-Chlorobutyric--d6 Acid CAS No. 1219802-13-7

(±)-2-Chlorobutyric--d6 Acid

Katalognummer: B572385
CAS-Nummer: 1219802-13-7
Molekulargewicht: 128.585
InChI-Schlüssel: RVBUZBPJAGZHSQ-LIDOUZCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(±)-2-Chlorobutyric--d6 Acid, also known as (±)-2-Chlorobutyric--d6 Acid, is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 128.585. The purity is usually 95%.
BenchChem offers high-quality (±)-2-Chlorobutyric--d6 Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (±)-2-Chlorobutyric--d6 Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1219802-13-7

Molekularformel

C4H7ClO2

Molekulargewicht

128.585

IUPAC-Name

2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D

InChI-Schlüssel

RVBUZBPJAGZHSQ-LIDOUZCJSA-N

SMILES

CCC(C(=O)O)Cl

Synonyme

(±)-2-Chlorobutyric--d6 Acid

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: Advanced Safety and Handling Protocols for (±)-2-Chlorobutyric-d6 Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(±)-2-Chlorobutyric-d6 Acid is a highly specialized, stable isotope-labeled compound utilized extensively as an internal standard in LC-MS and NMR quantitative analysis, as well as a tracer in pharmacokinetic drug profiling[1]. While its deuterated nature provides critical advantages in metabolic studies, the compound retains the severe hazard profile of its unlabeled parent molecule. This whitepaper synthesizes physicochemical data, mechanistic hazard causality, and self-validating handling protocols to ensure both operator safety and the preservation of isotopic integrity.

Physicochemical & Isotopic Profile

To effectively design safety protocols, it is critical to understand the physical and regulatory parameters of the compound. The following table summarizes the core quantitative data required for risk assessment and experimental design.

PropertyValue
Chemical Name (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 Acid
CAS Number (Labeled) 1219802-13-7[1]
CAS Number (Unlabeled) 4170-24-5[2]
Molecular Formula C₄HD₆ClO₂
Molecular Weight ~128.59 g/mol
Density 1.214 ± 0.06 g/mL[1]
UN Number UN3265 (Corrosive liquid, acidic, organic, n.o.s.)[3]
GHS Hazard Categories Skin Corr. 1C, Eye Dam. 1, Met. Corr. 1, Muta. 2[4]

Mechanistic Hazard Causality

Understanding why a chemical is hazardous is the foundation of effective risk mitigation. Standard Safety Data Sheets list hazards, but understanding the underlying chemical mechanisms allows researchers to anticipate and prevent adverse events.

  • Corrosivity and Acidic Strength (Skin Cat. 1C): The electron-withdrawing nature of the alpha-chlorine atom stabilizes the carboxylate anion via inductive effects, significantly lowering the pKa compared to standard butyric acid. This makes the compound highly acidic and capable of causing severe tissue necrosis[5]. Furthermore, exposure to ambient moisture can induce slow hydrolysis of the compound, generating highly corrosive hydrogen chloride (HCl) gas[5].

  • Mutagenic Alkylation (Germ Cell Cat. 2): Alpha-halo carboxylic acids act as potent electrophiles. In biological systems, they undergo

    
     nucleophilic substitution when exposed to biological nucleophiles such as the nitrogenous bases in DNA or sulfhydryl groups in proteins[6]. This covalent binding disrupts cellular replication, leading to heritable genetic damage.
    

HazardPathway Compound 2-Chlorobutyric-d6 Acid (Corrosive & Alkylating) Hydrolysis Moisture Exposure (Hydrolysis) Compound->Hydrolysis H2O/Humidity Alkylation Nucleophilic Attack (Biological Amines/Thiols) Compound->Alkylation In Vivo Exposure Burns Severe Tissue Necrosis (Skin Corr. Cat. 1C) Compound->Burns Direct Contact HCl HCl Gas Release (Corrosive Vapor) Hydrolysis->HCl Degradation HCl->Burns Vapor Contact DNA DNA/Protein Alkylation (Mutagenicity Cat. 2) Alkylation->DNA Covalent Binding

Mechanistic pathway of 2-Chlorobutyric-d6 Acid toxicity, highlighting corrosion and alkylation.

Isotopic Stability & Storage Logic

Unlike standard 2-chlorobutyric acid, the d6 variant requires stringent environmental controls to prevent isotopic degradation. The deuterium atom at the alpha-carbon (C2) is highly labile due to its position adjacent to both a carbonyl group and a highly electronegative chlorine atom.

The Causality of Degradation: Exposure to protic solvents or adventitious bases can trigger enolization. When the enol tautomerizes back to the keto form in the presence of ambient moisture (


), rapid H/D exchange occurs, replacing the deuterium with a standard proton and ruining the isotopic purity of the batch. Therefore, the compound must be stored locked up, in a cool, dark environment, within a corrosive-resistant container strictly under an inert atmosphere (Argon or 

).

Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, protocols must include built-in validation steps.

Protocol A: Safe Handling & Inert Transfer

This protocol ensures the compound is transferred into a reaction matrix without exposing the operator to corrosive vapors or exposing the compound to moisture-driven H/D exchange.

  • Preparation: Purge the reaction vessel and all transfer lines with Argon for 15 minutes.

  • PPE Verification: Don heavy-duty nitrile gloves (extended cuff), a chemical-resistant apron, and a full face shield. Ensure the fume hood sash is pulled down to the lowest workable height.

  • Transfer: Utilize a positive-pressure, oven-dried glass syringe to extract the (±)-2-Chlorobutyric-d6 Acid through the septum of the original container. Do not open the cap to the ambient atmosphere.

  • Execution: Inject the liquid slowly into the reaction mixture at 0°C to mitigate any exothermic heat of mixing.

  • Validation Step (Isotopic Integrity): Post-reaction, isolate an aliquot and perform a

    
    -NMR analysis. The validation is successful if there is an absence of a proton multiplet at ~4.2 ppm, confirming the alpha-deuterium remained intact during the transfer.
    
Protocol B: Emergency Spill Quenching

In the event of a spill, standard acid neutralization can be dangerous if misapplied. Using strong bases (like


) on a concentrated alpha-halo acid will cause a violent, exothermic runaway reaction, potentially aerosolizing the mutagenic compound.
  • Containment: Immediately evacuate personnel from the immediate vicinity. Contain the spill using an inert absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust, which can ignite upon contact with strong acids[5].

  • Endothermic Neutralization: Generously apply solid Sodium Bicarbonate (

    
    ) over the absorbed spill. The reaction between the acid and the weak base is endothermic and controlled.
    
  • Validation Step (Neutralization): Observe the spill site. The neutralization is actively occurring as long as

    
     effervescence (bubbling) is visible. Once bubbling ceases, apply a wetted pH test strip to the slurry. The protocol is validated and safe for disposal only when the pH reads exactly 7.0.
    
  • Disposal: Scoop the neutralized, solid matrix into a highly visible, corrosive-resistant hazardous waste container.

QuenchWorkflow Spill Acid Spill Detected Absorb Absorb with Inert Sand/Vermiculite Spill->Absorb Don PPE Neutralize Apply Mild Base (Solid NaHCO3) Absorb->Neutralize Avoid strong bases (exothermic risk) Check Check pH & CO2 (Validation Step) Neutralize->Check Monitor bubbling Check->Neutralize pH < 7.0 (Iterative loop) Dispose Dispose as Chemical Waste Check->Dispose pH 7.0 confirmed No CO2 evolution

Step-by-step self-validating spill quenching workflow utilizing mild, endothermic neutralization.

References

  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals". tcichemicals.com.
  • TCI EUROPE N.V. "SAFETY DATA SHEET - Tokyo Chemical Industry". tcichemicals.com.
  • TCI AMERICA. "TCI AMERICA: (R)-2-Chlorobutyric Acid". ssl-images-amazon.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific". thermofisher.com.
  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical". spectrumchemical.com.
  • PubChem. "2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem". nih.gov.
  • MedChemExpress. "2-Chlorobutanoic acid-d6 (2-Chlorobutyric acid-d6) | Stable Isotope". medchemexpress.com.

Sources

Solubility profile of (±)-2-Chlorobutyric--d6 Acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile & Handling of (


)-2-Chlorobutyric-

Acid

Executive Summary

(


)-2-Chlorobutyric-

Acid is a stable, isotopically labeled analog of 2-chlorobutyric acid, primarily utilized as an Internal Standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS). Its utility lies in its ability to mimic the ionization efficiency, chromatographic retention, and extraction recovery of the target analyte while providing a distinct mass shift (+6 Da) for spectral resolution.

This guide defines the solubility landscape of the compound, derived from the physicochemical principles of its parent structure (2-chlorobutyric acid), and provides a validated protocol for the preparation of stock solutions. The focus is on maximizing solvation while preserving isotopic integrity and minimizing cost-waste of this high-value reagent.

Physicochemical Foundation

To understand the solubility behavior of the deuterated isotopologue, we must analyze the parent compound's molecular interaction potential. The substitution of Hydrogen (


H) with Deuterium (

H) significantly impacts mass and vibrational frequency but has a negligible effect on the bulk solubility parameter (

).

Table 1: Comparative Physicochemical Properties

PropertyParent: (

)-2-Chlorobutyric Acid
Isotopologue: (

)-2-Chlorobutyric-

Acid
CAS Number 4170-24-5N/A (Custom/Specialty)
Formula


(assuming acidic H is proton)
Molecular Weight 122.55 g/mol ~128.59 g/mol (+6 mass shift)
pKa 2.86 (Strong organic acid)~2.86 (Negligible shift in organic solvent)
LogP (Lipophilicity) 1.09 - 1.30~1.05 (C-D bonds decrease lipophilicity slightly)
Physical State Colorless to pale yellow liquidLiquid (Viscosity may be slightly higher)
Key Functional Groups Carboxylic Acid (Polar/H-bond donor), Alkyl Chain (Non-polar), Chlorine (Dipole)Same

Scientific Insight: The presence of the electron-withdrawing chlorine atom at the


-position significantly increases the acidity compared to butyric acid (pKa ~4.82). This makes the compound highly polarizable and capable of strong hydrogen bonding, dictating its preference for polar organic solvents.

Solubility Profile Matrix

The following matrix categorizes solvents based on their solvation capacity for (


)-2-Chlorobutyric-

Acid.

Solubility Logic:

  • Primary Interaction: Hydrogen bonding (Carboxyl group) + Dipole-Dipole (C-Cl bond).

  • Secondary Interaction: Van der Waals forces (Propyl chain).

Table 2: Solvent Compatibility Guide

Solvent ClassSpecific SolventSolubility RatingTechnical Notes for Lab Use
Polar Protic Methanol (MeOH) Excellent Preferred for Stock. High solubility due to H-bonding. ideal for LC-MS injection.
Polar Protic Ethanol (EtOH)ExcellentGood alternative, but higher viscosity/backpressure in LC systems.
Polar Aprotic Acetonitrile (ACN) High Preferred for Working Std. Good solubility, prevents esterification risk seen in alcohols.
Polar Aprotic DMSOVery HighUse only if concentration >50 mg/mL is needed. Hard to remove (freeze-drying difficult).
Chlorinated Dichloromethane (DCM)Moderate/HighGood for liquid-liquid extraction (LLE) but volatile (concentration changes).
Non-Polar Hexane / HeptaneLow/PoorNot recommended. The polar head group resists solvation in pure hydrocarbons.
Aqueous WaterSolublepH dependent. Solubility increases significantly at pH > 4.0 (ionized form).
Visualization: Solvation Mechanism

The following diagram illustrates the molecular interactions governing the solubility choices.

SolubilityLogic cluster_Interactions Molecular Interactions cluster_Solvents Solvent Suitability Molecule (±)-2-Chlorobutyric-d6 Acid COOH COOH Group (H-Bond Donor/Acceptor) Molecule->COOH Alkyl Deuterated Propyl Chain (Lipophilic/Van der Waals) Molecule->Alkyl Chlorine Alpha-Chlorine (Dipole Moment) Molecule->Chlorine MeOH Methanol (Excellent Solvation) COOH->MeOH Strong H-Bonding Hexane Hexane (Poor Solvation) COOH->Hexane Repulsion/Insolubility Alkyl->Hexane Weak Interaction Chlorine->MeOH Dipole Interaction

Figure 1: Solvation mechanism showing why polar protic solvents are preferred over non-polar hydrocarbons.

Experimental Protocol: Preparation of Primary Stock

Objective: Create a stable, accurate 1.0 mg/mL stock solution of (


)-2-Chlorobutyric-

Acid for LC-MS calibration.

Critical Warning - Isotopic Exchange: While the C-D bonds on the alkyl chain are stable, the acidic proton (-COOH ) is labile. In protic solvents (MeOH,


), this proton will rapidly exchange with the solvent. This is acceptable  for 

standards where the label is on the carbon chain, as the mass shift (

) is preserved. However, avoid storing in deuterated solvents (

,

) unless NMR analysis is the goal.
Step-by-Step Workflow
  • Equilibration: Allow the vial of (

    
    )-2-Chlorobutyric-
    
    
    
    Acid to reach room temperature (20-25°C) to prevent condensation.
  • Solvent Selection: Use LC-MS Grade Methanol .

    • Reasoning: Methanol ensures complete dissolution and is compatible with the initial mobile phase of most Reverse Phase LC methods.

  • Gravimetric Weighing:

    • Place a clean 10 mL volumetric flask (Class A) on an analytical balance (readability 0.01 mg).

    • Tare the flask.

    • Using a glass pasteur pipette (the compound is corrosive to plastics over time), transfer approximately 10 mg of the liquid acid directly into the flask.

    • Record the exact mass (e.g., 10.24 mg).

  • Dissolution:

    • Add approximately 5 mL of Methanol.

    • Swirl gently. Sonicate for 60 seconds to ensure no micro-droplets adhere to the glass walls.

  • Dilution to Volume:

    • Dilute to the mark with Methanol.

    • Invert 10 times to mix.

  • Concentration Calculation:

    
    
    
  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Workflow Diagram

StockPrep Start Start: Equilibrate Standard to Room Temp Weigh Weigh ~10mg into 10mL Volumetric Flask (Record Exact Mass) Start->Weigh Solvent Add 5mL LC-MS Grade Methanol Weigh->Solvent Sonicate Sonicate 60s (Ensure Dissolution) Solvent->Sonicate Fill Dilute to Volume with Methanol Sonicate->Fill Store Aliquot & Store (-20°C, Amber Glass) Fill->Store

Figure 2: Standard Operating Procedure (SOP) for the preparation of the primary stock solution.

Application in LC-MS/MS

When using (


)-2-Chlorobutyric-

Acid as an Internal Standard:
  • Retention Time Shift: Expect the deuterated standard to elute slightly earlier than the non-deuterated analyte. This is due to the "Chromatographic Isotope Effect," where C-D bonds are slightly shorter and less lipophilic than C-H bonds.

  • Ionization: Use Negative Electrospray Ionization (ESI-) .

    • Target Ion:

      
      
      
    • Parent Mass: 121.0 m/z (approx)

    • IS Mass: 127.0 m/z (approx)

  • Working Solution: Dilute the stock 1:100 or 1:1000 in 50:50 Methanol:Water before spiking into biological matrices to match the solvent strength of the sample extract.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20137, 2-Chlorobutanoic acid. Retrieved from [Link]

  • ResolveMass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Deuterium Isotope Effects on Acid dissociation. Journal of Research of the National Bureau of Standards.[1] Retrieved from [Link]

Sources

Methodological & Application

Protocol for using (±)-2-Chlorobutyric--d6 Acid as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for utilizing (±)-2-Chlorobutyric-d6 Acid (2-CBA-d6) as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of 2-chlorobutyric acid and related short-chain chlorinated fatty acids in biological matrices.

While 2-chlorobutyric acid is a known intermediate in the synthesis of antiepileptics (e.g., Levetiracetam) and a metabolite in specific environmental/toxicological screens, its accurate quantitation is plagued by matrix interference and ionization suppression. This protocol leverages the d6-isotopologue to correct for these variances. Special attention is given to the Deuterium Isotope Effect —a phenomenon where deuterated standards elute slightly earlier than analytes in Reversed-Phase Liquid Chromatography (RPLC)—and strategies to mitigate integration errors caused by this shift.[1]

Physicochemical Profile & Mechanistic Rationale

To design a valid protocol, one must understand the fundamental chemistry driving the extraction and detection.

Property(±)-2-Chlorobutyric Acid (Native)(±)-2-Chlorobutyric-d6 Acid (IS)Implication for Protocol
CAS 4170-24-5N/A (Custom/Analog)Reference standard traceability.
Formula


+6 Da Mass Shift ensures no spectral crosstalk.
MW 122.55 g/mol ~128.59 g/mol Precursor ion selection (

).
pKa 2.86~2.86Acidic: Must be protonated (pH < 2.8) for LLE extraction.
LogP ~1.1~1.05 (Slightly lower)Hydrophobicity: d6 is slightly less lipophilic, leading to earlier elution.
Ionization Negative ESINegative ESIRequires basic buffer or high pH post-column for max sensitivity.
The Causality of the "d6" Choice

Using a d6-labeled standard (typically deuteration of the terminal methyl and methylene groups:


 plus the chiral center) provides a mass difference of +6 Da. This is critical because Chlorine exists naturally as 

(75%) and

(25%).
  • Native Isotope Cluster: M (121) and M+2 (123).

  • IS Mass: M+6 (127).

  • Benefit: The M+6 shift moves the IS signal completely clear of the native compound's chlorine isotope window, preventing false positives.

Experimental Workflow

Stock Solution Preparation[2]
  • Solvent: Methanol (LC-MS Grade). Avoid protic solvents that might encourage H/D exchange over long periods, although C-D bonds on the alkyl chain are generally stable.

  • Concentration: 1.0 mg/mL (Free Acid equivalent).

  • Storage: -20°C in amber glass. Deuterated standards are hygroscopic; equilibrate to room temperature before weighing.

Sample Extraction (Liquid-Liquid Extraction)

Rationale: 2-Chlorobutyric acid is a small, polar organic acid. Protein precipitation alone yields dirty extracts with high ion suppression. LLE is preferred to isolate the acid in its protonated (uncharged) state.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of 2-CBA-d6 Working Solution (e.g., 500 ng/mL in water).

    • Note: Spiking before any other step is crucial to correct for extraction efficiency losses.[2]

  • Acidification: Add 50 µL of 5% Formic Acid.

    • Mechanism:[3] Lowers pH to ~2.0, ensuring the carboxylic acid group (pKa 2.86) is fully protonated (

      
      ) and lipophilic.
      
  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the organic (upper) layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Ionization: ESI Negative Mode (

    
    ).
    

Gradient Table:

Time (min) %B Event
0.0 5 Loading
0.5 5 Hold
3.0 90 Elution
4.0 90 Wash

| 4.1 | 5 | Re-equilibration |

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Type | | :--- | :--- | :--- | :--- | :--- | | 2-CBA (Native) | 121.0 | 77.0 (

) | 15 | Quant | | 2-CBA (Native) | 121.0 | 85.0 (

) | 12 | Qual | | 2-CBA-d6 (IS) | 127.0 | 83.0 (

) | 15 | IS |

Visualization: Workflow & Logic

Diagram 1: Extraction & Chemical Logic

This diagram illustrates the critical acidification step required to drive the analyte into the organic phase.

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: (±)-2-Chlorobutyric-d6 Sample->Spike Acidify Acidify (pH < 2.0) 5% Formic Acid Spike->Acidify Mechanism Mechanism: R-COO⁻ → R-COOH (Neutral Species Formed) Acidify->Mechanism pKa ~2.86 Extract Add Organic Solvent (MTBE/EtOAc) Acidify->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Dry Evaporate Organic Layer PhaseSep->Dry Top Layer Inject Reconstitute & Inject LC-MS/MS (Neg Mode) Dry->Inject

Caption: Acidic LLE workflow ensures protonation of 2-chlorobutyric acid for optimal recovery.

Diagram 2: Troubleshooting The Deuterium Effect

Deuterated standards often elute earlier than native analytes in RPLC due to the slightly shorter C-D bond length reducing lipophilicity.[1][4][5] This diagram guides the validation of this effect.

DeuteriumEffect Start Evaluate Retention Time (RT) CheckShift Is IS RT < Analyte RT? Start->CheckShift YesShift Shift Observed (Normal for Deuterium) CheckShift->YesShift Yes (Δt ~0.1-0.2 min) NoShift No Shift / Co-elution CheckShift->NoShift No MatrixCheck Check Matrix Effect at BOTH RTs YesShift->MatrixCheck Action1 Widen Integration Window MatrixCheck->Action1 Data Processing Action2 Validate Suppression Zones MatrixCheck->Action2 Validation

Caption: Logic flow for managing the RPLC retention time shift caused by deuteration.

Validation Framework (FDA/EMA Compliance)

To ensure the protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following specific tests are required for this IS:

Selectivity & Cross-Talk
  • Test: Inject a "Blank + IS" sample and monitor the Native transition (121->77).

  • Requirement: Interference must be < 20% of the LLOQ area.

  • Why: Commercial d6 standards may contain traces of d0-d5 impurities. If the d6 standard contains d0 (native), it will artificially inflate the analyte concentration.

Matrix Effect (ME) & Recovery

Because 2-CBA-d6 may elute earlier than the native 2-CBA, it may experience a different suppression profile if there is a co-eluting matrix peak exactly at that time shift.

  • Calculation:

    
    .
    
  • Acceptance: The IS-normalized Matrix Factor should have a CV < 15% across 6 lots of matrix.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4170-24-5, 2-Chlorobutyric acid. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry.[6] Retrieved from [Link] (Cited via search snippet 1.18).

Sources

Application Note: Sample Preparation Strategies for the Extraction of (±)-2-Chlorobutyric Acid and its Deuterated Internal Standard (d6)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the extraction and preparation of biological and environmental samples for the quantification of (±)-2-Chlorobutyric acid (2-CBA). As a short-chain


-halo carboxylic acid, 2-CBA presents specific challenges regarding volatility, polarity, and ionization suppression in mass spectrometry.

This protocol leverages (±)-2-Chlorobutyric-d6 Acid as a surrogate Internal Standard (IS). The physicochemical identity between the analyte and the d6-isotopologue ensures that variabilities in extraction efficiency, derivatization kinetics, and ionization matrix effects are normalized. Two distinct workflows are presented:

  • Method A (Gold Standard): Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction for high-sensitivity LC-MS/MS or GC-MS applications.

  • Method B (High Throughput): Acidified Liquid-Liquid Extraction (LLE) for rapid screening.

Physicochemical Profile & Mechanistic Basis

Understanding the molecule is the prerequisite for successful extraction. 2-Chlorobutyric acid is a weak acid. Its extraction efficiency is governed entirely by pH control relative to its pKa.

PropertyValueImplication for Extraction
Molecular Formula

Small molecule; prone to evaporative loss.
pKa ~2.86Critical: At pH 5.0, it is >99% ionized (anionic). At pH 1.0, it is neutral.
LogP ~1.1 - 1.3Moderately lipophilic only when protonated (neutral).
Boiling Point ~203°CSemi-volatile. Evaporation steps must be controlled (avoid dryness).
Solubility High in WaterDifficult to extract from aqueous matrix without pH modification.
The Role of the d6-Internal Standard

The d6-IS is chemically identical to the analyte but has a mass shift (+6 Da).

  • Correction Mechanism: If 15% of the analyte is lost during a protein precipitation step, ~15% of the d6-IS is also lost. The ratio remains constant, preserving quantitative accuracy.

  • Timing: The d6-IS must be added before any sample manipulation (e.g., directly into the raw plasma/urine) to track the entire process.

Protocol A: Mixed-Mode Anion Exchange (SPE)

Recommended for: Plasma, Serum, Urine, and Complex Matrices. Mechanism: Retains the analyte by charge (anion exchange) while washing away neutrals, then elutes by neutralizing the charge.

Reagents
  • Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A), 30 mg or 60 mg.

  • Loading Buffer: 50 mM Ammonium Acetate (pH 7.0).

  • Elution Solvent: 2% Formic Acid in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine.

    • Spike IS: Add 20 µL of (±)-2-Chlorobutyric-d6 Acid working solution.

    • Equilibration: Vortex and let stand for 10 mins. This allows the IS to bind to proteins similarly to the analyte.

    • Dilution: Add 600 µL of Loading Buffer (pH 7.0) .

    • Note: At pH 7.0 (>> pKa 2.86), the analyte is negatively charged (

      
      ), ready to bind to the anion exchange resin.
      
  • SPE Conditioning:

    • 1 mL Methanol (solvates the sorbent).

    • 1 mL Water (removes excess organic).

  • Loading:

    • Load the pre-treated sample at a slow flow rate (~1 mL/min).

    • Mechanism:[1] The 2-CBA anion binds to the quaternary ammonium sites on the sorbent. Neutrals and cations pass through.[2]

  • Washing (Critical for Cleanliness):

    • Wash 1: 1 mL 5% Ammonium Hydroxide in Water. (Removes proteins and interferences; analyte remains bound).

    • Wash 2: 1 mL Methanol. (Removes neutral lipids and hydrophobic interferences; analyte remains bound by ionic interaction).

  • Elution:

    • Apply 2 x 500 µL of 2% Formic Acid in Methanol .

    • Mechanism:[1] The acid drops the pH < 2.0. The 2-CBA protonates (

      
      ), loses its charge, releases from the ion-exchange sites, and dissolves in the methanol.
      
  • Post-Processing:

    • Evaporate eluate under Nitrogen at 35°C. DO NOT GO TO COMPLETE DRYNESS due to volatility. Stop when ~10 µL remains or use a "keeper" solvent (e.g., 10 µL DMSO).

Visualization: SPE Logic Flow

SPE_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add (±)-2-Chlorobutyric-d6 (Internal Standard) Sample->IS_Add pH_Adj Adjust pH to 7.0 (Analyte becomes Anionic: R-COO-) IS_Add->pH_Adj  Equilibrate 10 min Load Load onto MAX Cartridge (Ionic Binding) pH_Adj->Load Wash Wash Steps: 1. Aqueous Base (Proteins) 2. 100% MeOH (Neutrals) Load->Wash  Retain Anions Elute Elute: 2% Formic Acid in MeOH (Protonation releases Analyte) Wash->Elute  Disrupt Ionic Bond

Figure 1: Mixed-Mode Anion Exchange mechanism ensuring selective retention of the chlorinated acid.

Protocol B: Acidified Liquid-Liquid Extraction (LLE)

Recommended for: High-throughput screening, GC-FID, or clean water samples. Mechanism: Suppressing ionization to force the analyte into an organic solvent.

Reagents
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Acidifier: 1M HCl.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL sample.

    • Add (±)-2-Chlorobutyric-d6 Acid IS. Vortex.

  • Acidification:

    • Add 50 µL 1M HCl.

    • Check: pH must be < 2.0. This drives the equilibrium to the uncharged form (

      
      ).
      
  • Extraction:

    • Add 600 µL MTBE .

    • Vortex vigorously for 5 minutes (or mechanical shake).

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Transfer:

    • Transfer the upper organic layer to a clean glass vial.

    • Optional: Repeat extraction with another 600 µL MTBE to improve recovery (combine extracts).

  • Dry Down (Caution):

    • Evaporate under Nitrogen at room temperature. Strictly monitor to prevent loss of the volatile analyte.

Derivatization Strategies (GC-MS Focus)

Direct analysis of 2-chlorobutyric acid by GC is possible but often results in peak tailing due to the carboxylic acid group interacting with active sites. Derivatization is recommended.[3]

Method: Methylation (BF3/Methanol) [4]

  • To the dried/concentrated extract, add 200 µL 14% BF3 in Methanol .

  • Incubate at 60°C for 30 minutes.

  • Cool, then add 200 µL Water and 400 µL Hexane.

  • Vortex and centrifuge.

  • Inject the Hexane layer (contains 2-chlorobutyric acid methyl ester and d6-methyl ester).

Note: The d6 label is stable under these conditions.

Quality Control & Validation

To ensure the method is self-validating (Trustworthiness), perform the following checks:

  • IS Response Consistency: Plot the absolute peak area of the d6-IS across the entire run. A drop >30% indicates matrix suppression or extraction failure for that specific sample.

  • Isotopic Contribution: Inject a high concentration of the unlabeled analyte and monitor the d6 mass channel. If a peak appears, the unlabeled material contains natural isotopes that interfere with the IS (crosstalk). Ensure chromatographic resolution if this occurs, though mass resolution is usually sufficient.

  • Recovery Calculation:

    
    
    
Decision Matrix: Method Selection

Method_Selection Start Start: Select Matrix Matrix Is the sample complex? (Plasma, Serum, Whole Blood) Start->Matrix Complex_Yes Yes Matrix->Complex_Yes Complex_No No (Water, Urine) Matrix->Complex_No SPE Choose Protocol A (MAX SPE) Cleaner, less matrix effect Complex_Yes->SPE Sensitivity Is ultra-trace sensitivity required? Complex_No->Sensitivity LLE Choose Protocol B (LLE) Faster, cheaper Sensitivity->SPE Yes Sensitivity->LLE No

Figure 2: Decision tree for selecting the optimal extraction strategy based on matrix complexity and sensitivity needs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20115, 2-Chlorobutyric acid. Retrieved from [Link]

  • Biotage (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8][9] Retrieved from [Link]

Sources

Application Note: GC-MS Derivatization Strategies for (±)-2-Chlorobutyric-d6 Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

(±)-2-Chlorobutyric-d6 Acid is a specialized stable isotope-labeled analog used primarily as an Internal Standard (IS) for the quantification of 2-chlorobutyric acid or as a metabolic tracer in halogenated fatty acid catabolism studies.[1]

Analysis of this compound presents three specific chemometric challenges that this guide addresses:

  • Volatility: As a Short-Chain Fatty Acid (SCFA) derivative, the free acid and its simple methyl esters are highly volatile, leading to non-linear recovery during solvent evaporation.

  • Thermal Instability: The

    
    -chloro moiety is susceptible to dehydrohalogenation (elimination of HCl) at high injector temperatures, creating "ghost peaks" of crotonic acid derivatives.[1]
    
  • Isotopic Integrity: The derivatization protocol must prevent Hydrogen/Deuterium (H/D) scrambling, particularly at the

    
    -carbon position.[1]
    
Analyte Profile[5][6][7]
  • Compound: (±)-2-Chlorobutyric-d6 Acid[1]

  • Target Derivative: tert-Butyldimethylsilyl (TBDMS) Ester (Primary); Methyl Ester (Secondary)

  • Key Application: Isotope Dilution Mass Spectrometry (IDMS)

Decision Matrix: Method Selection

Not all samples require the same approach.[1] Use the following logic flow to select the optimal derivatization strategy for your matrix.

G Start Start: Select Matrix Matrix Is the sample Aqueous (Urine/Plasma) or Organic? Start->Matrix Aqueous Aqueous Biological Fluid Matrix->Aqueous Organic Dry Organic Extract / Standard Matrix->Organic Throughput Requirement: High Throughput? Aqueous->Throughput Sensitivity Requirement: Max Sensitivity / Stability? Organic->Sensitivity MethodA METHOD A: MTBSTFA Silylation (Gold Standard) Throughput->MethodA No (Need Sensitivity) MethodB METHOD B: MCF Alkylation (Rapid Aqueous) Throughput->MethodB Yes (Speed) Sensitivity->MethodA Preferred

Figure 1: Decision matrix for selecting the derivatization chemistry based on sample matrix and analytical requirements.

Method A: Silylation via MTBSTFA (The Gold Standard)

Rationale: For (±)-2-Chlorobutyric-d6 acid, silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the superior choice over standard TMS (Trimethylsilyl) reagents.[1]

  • Reduced Volatility: The bulky TBDMS group adds significant mass (MW +114), preventing the loss of the analyte during headspace handling or solvent blow-down.

  • Specific Fragmentation: TBDMS derivatives produce a dominant [M-57]⁺ ion (loss of the tert-butyl group).[1] This concentrates the ion current into a single high-mass peak, significantly improving Signal-to-Noise (S/N) ratios for SIM quantification.[1]

Protocol A: MTBSTFA Derivatization

Reagents:

  • MTBSTFA + 1% TBDMCS (Catalyst)

  • Anhydrous Pyridine (Acid scavenger)

  • Ethyl Acetate or Hexane (Solvent)

Step-by-Step Workflow:

  • Drying (Critical): Ensure the sample extract containing (±)-2-Chlorobutyric-d6 acid is completely dry .[1] Any residual water will hydrolyze the reagent.[1] Use a gentle stream of Nitrogen (

    
    ) at room temperature.[1]
    
    • Caution: Do not heat above 30°C during drying to prevent sublimation of the free acid.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 10 seconds.[1]

  • Derivatization: Add 50 µL of MTBSTFA (+1% TBDMCS) . Cap the vial immediately with a PTFE-lined crimp cap.[1]

  • Incubation: Heat at 60°C for 45 minutes .

    • Note: While SCFAs react quickly, the steric hindrance of the

      
      -chloro group requires this incubation time to ensure quantitative conversion.
      
  • Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless or 1:10 Split depending on concentration).

Mass Spectral Interpretation (TBDMS)[8]

The fragmentation mechanism is critical for setting up SIM (Selected Ion Monitoring) windows.

CompoundDerivative MWQuant Ion [M-57]⁺Qualifier Ion [M-15]⁺
2-Chlorobutyric Acid 236.8 m/z179 m/z 221 m/z
(±)-2-Chlorobutyric-d6 Acid 242.8 m/z185 m/z 227 m/z
  • Mechanism: The molecular ion [M]⁺ is rarely seen. The bond between the Silicon and the tert-butyl group breaks, ejecting the t-butyl radical (mass 57).

  • Advantage: The shift from 179 to 185 (Δ6) confirms the d6 label is intact and provides a clean window free from biological background noise.

Method B: Alkylation via Methyl Chloroformate (MCF)[9]

Rationale: MCF is ideal for metabolomics in aqueous fluids (urine/plasma) where drying the sample is impractical or time-consuming.[1] It performs derivatization directly in the aqueous phase.[1]

Risks:

  • The resulting methyl 2-chlorobutyrate is relatively volatile.[1] Evaporation steps must be avoided after this reaction.[1]

  • Extraction efficiency depends heavily on pH control.[1]

Protocol B: MCF "Smart-Prep"[1]

Reagents:

  • Methyl Chloroformate (MCF)[2][3]

  • Methanol[1][4][5]

  • Pyridine[1][6]

  • Chloroform (Extraction solvent)[7][8]

Step-by-Step Workflow:

  • Sample Prep: To 100 µL of aqueous sample (spiked with d6-IS), add 200 µL of Methanol .

  • Basification: Add 35 µL of Pyridine . Vortex.

  • Reaction: Add 20 µL of MCF . Vortex vigorously for 30 seconds.[1] Gas evolution (

    
    ) will occur.[1]
    
    • Mechanism:[1][9][10] MCF reacts with the carboxylic acid to form a mixed anhydride, which is then attacked by methanol to form the methyl ester.

  • Extraction: Add 300 µL of Chloroform . Vortex for 10 seconds.[1] Add 300 µL of 1% Sodium Bicarbonate (to neutralize excess acid/pyridine).

  • Separation: Centrifuge at 2000 x g for 5 minutes.

  • Transfer: Transfer the bottom organic layer (Chloroform) to a vial containing anhydrous sodium sulfate (to dry).

  • Injection: Inject the chloroform layer directly.[1] DO NOT EVAPORATE.

Technical Validation & Troubleshooting

Mechanism of Action: TBDMS Silylation

Understanding the reaction helps troubleshoot low yields.[1]

Reaction Reactants 2-Chlorobutyric Acid + MTBSTFA Intermediate Transition State (Nucleophilic Attack) Reactants->Intermediate 60°C, Pyridine Products TBDMS-Ester + N-methyltrifluoroacetamide Intermediate->Products -H+

Figure 2: Simplified reaction pathway for TBDMS derivatization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response (d6 & Native) Moisture in TBDMS reaction.[1]Ensure sample is bone-dry.[1] Use fresh MTBSTFA (it hydrolyzes in humid air).[1]
"Ghost Peak" (m/z 166) Thermal degradation (Dehydrohalogenation).[1]Lower GC Inlet temperature to 230°C. Use a glass wool liner (deactivated).[1]
Tailing Peaks Active sites in column/liner.[1]Replace liner.[1] Trim 10cm from column guard.[1]
Missing d6 Signal H/D Exchange.Avoid strong bases (NaOH) during extraction before derivatization.[1] Use Pyridine (weak base).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Butyric Acid, TBDMS derivative. National Institute of Standards and Technology.[1] [Link]

  • Smart, K. F., et al. (2010).[1] Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols. [Link]

  • Husek, P. (1998).[1] Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. [Link]

Sources

Using (±)-2-Chlorobutyric--d6 Acid in kinetic isotope effect studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (±)-2-Chlorobutyric-d6 Acid as a Mechanistic Probe in Kinetic Isotope Effect (KIE) Studies

Executive Summary

The determination of rate-limiting steps in enzymatic pathways and drug metabolism is critical for both mechanistic enzymology and pharmacokinetic optimization. (±)-2-Chlorobutyric-d6 Acid (CAS: 1219802-13-7) serves as an advanced isotopic probe for these studies. By substituting six protium atoms with deuterium along the aliphatic backbone (CD3-CD2-CDCl-COOH), researchers can leverage the Kinetic Isotope Effect (KIE) to interrogate carbon-halogen bond cleavage in dehalogenases and carbon-hydrogen bond abstraction in Cytochrome P450 (CYP450) metabolism. This guide outlines the theoretical framework, causality-driven experimental design, and self-validating protocols for deploying this deuterated probe.

Mechanistic Rationale & Isotopic Design

The utility of (±)-2-Chlorobutyric-d6 Acid lies in the mass difference and zero-point energy variance between C-H and C-D bonds. Because the C-D bond has a lower zero-point energy, it requires more activation energy to cleave.

  • Primary KIEs: If a reaction involves direct cleavage of a C-D bond (e.g., aliphatic hydroxylation by CYP450), a significant primary KIE (

    
    ) is observed.
    
  • Secondary KIEs: If the C-D bond is not broken, but its carbon undergoes a hybridization change (e.g.,

    
     during an 
    
    
    
    nucleophilic attack by a dehalogenase), a secondary KIE (
    
    
    ) is observed.
  • Analytical Causality: The +6 Da mass shift of the d6-isotopologue prevents isotopic overlap with natural

    
     or 
    
    
    
    isotopes, allowing for pristine resolution during LC-MS/MS quantification without complex deconvolution algorithms .

Application I: Probing Dehalogenase Reaction Mechanisms

Haloacid dehalogenases (e.g., L-DEX) are critical for the bioremediation of halogenated environmental pollutants. These enzymes typically utilize an active-site aspartate to perform an


 nucleophilic attack on the 

-carbon of the substrate, displacing the chloride ion and forming a covalent ester intermediate .

By comparing the reaction rates of standard 2-chlorobutyric acid against (±)-2-Chlorobutyric-d6 Acid, researchers can determine if the initial nucleophilic attack (which alters the vibrational frequencies of the


-deuterium) is the rate-determining step of the catalytic cycle .

G Substrate (±)-2-Chlorobutyric-d6 Acid (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme L-2-Haloacid Dehalogenase (Nucleophile: Aspartate) Enzyme->ES_Complex Transition Transition State (C-Cl Cleavage / C-D Probe) ES_Complex->Transition Rate-Determining Step (KIE Target) Ester Covalent Ester Intermediate Transition->Ester Product 2-Hydroxybutyric-d6 Acid + Halide Ion Ester->Product Hydrolysis (H2O)

Fig 1. Reaction mechanism of L-2-haloacid dehalogenase highlighting the KIE target step.

Protocol 1: Steady-State KIE Determination for L-2-Haloacid Dehalogenase

This protocol is designed as a self-validating system utilizing orthogonal detection to ensure mass balance.

  • Substrate Preparation: Prepare separate 10 mM stock solutions of protio-(±)-2-chlorobutyric acid and (±)-2-chlorobutyric-d6 acid in 50 mM Tris-SO4 buffer (pH 7.5). Causality: Tris-SO4 is chosen over Tris-HCl to prevent background chloride contamination, which would interfere with downstream halide detection.

  • Reaction Initiation: Equilibrate 900 µL of substrate solution (concentrations ranging from 0.1 to 5.0 mM) at 30°C. Initiate the reaction by adding 100 µL of purified L-DEX enzyme (0.5 mg/mL).

  • Time-Course Quenching: At 30-second intervals (0 to 5 minutes), extract 50 µL aliquots and immediately quench in 50 µL of 5% Trichloroacetic acid (TCA). Causality: TCA rapidly denatures the enzyme, halting the reaction instantly to preserve accurate kinetic snapshots.

  • Orthogonal Detection (Self-Validation):

    • Substrate Depletion: Centrifuge the quenched samples at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact acid.

    • Product Formation: Use the Iwasaki colorimetric method (measuring absorbance at 460 nm) on a parallel unquenched aliquot to quantify released chloride ions. Validation: The molar rate of substrate depletion must equal the molar rate of chloride release. A no-enzyme control must be run to subtract spontaneous hydrolysis.

  • Data Processing: Fit the initial velocities (

    
    ) to the Michaelis-Menten equation to extract 
    
    
    
    and
    
    
    . Calculate the isotope effect on
    
    
    (
    
    
    ).

Application II: Cytochrome P450 Metabolic Stability

In drug development, rapid metabolic clearance by hepatic CYP450 enzymes limits drug efficacy. CYP450s typically oxidize aliphatic chains via a hydrogen atom transfer (HAT) mechanism. By utilizing (±)-2-Chlorobutyric-d6 Acid, researchers can definitively prove whether C-H bond abstraction at the


 or 

carbon is the rate-limiting step in its metabolic degradation .

Workflow Prep 1. Substrate Preparation Equimolar Protio & d6-Isotopologues Incubate 2. Enzymatic Incubation Human Liver Microsomes + NADPH Prep->Incubate Addition to Microsomes Quench 3. Reaction Quenching Cold ACN + Internal Standard Incubate->Quench Time-course Sampling Analyze 4. LC-MS/MS Analysis MRM Mode for H/D Differentiation Quench->Analyze Protein Precipitation Calculate 5. KIE Calculation Intrinsic Clearance (CL_int) Ratio Analyze->Calculate Peak Area Integration

Fig 2. Step-by-step experimental workflow for determining kinetic isotope effects in DMPK studies.

Protocol 2: In Vitro CYP450 Microsomal Stability Assay

This protocol incorporates internal standards and specific inhibitors to guarantee that observed degradation is exclusively enzyme-mediated.

  • Microsome Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Substrate Addition: Add (±)-2-Chlorobutyric-d6 Acid (or the protio counterpart) to a final concentration of 1 µM. Causality: A low substrate concentration (

    
    ) ensures the reaction follows first-order kinetics, allowing direct calculation of intrinsic clearance (
    
    
    
    ).
  • Incubation & Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Validation Control: In a parallel well, pre-incubate the microsomes with 1 mM 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor. Lack of substrate depletion in this well confirms the degradation is CYP-mediated and not due to chemical instability.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing 100 nM Warfarin. Causality: Cold ACN precipitates microsomal proteins, while Warfarin acts as an Internal Standard (IS) to normalize any volumetric losses during extraction or variations in LC-MS/MS ionization efficiency.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Inject the supernatant into the LC-MS/MS. Calculate the half-life (

    
    ) from the natural log of the peak area ratio (Substrate/IS) versus time. The KIE is expressed as 
    
    
    
    .

Quantitative Data Interpretation

To contextualize experimental results, the table below summarizes the expected KIE ranges and their mechanistic implications when utilizing (±)-2-Chlorobutyric-d6 Acid across different enzymatic systems.

Enzyme SystemReaction TypeTarget BondExpected KIE TypeExpected

Range
Mechanistic Implication
L-2-Haloacid Dehalogenase

Nucleophilic Substitution

-Carbon (Hybridization)
Secondary (

-D)
0.95 - 1.15Rate-limiting nucleophilic attack; transition state involves

shift.
Cytochrome P450 (e.g., CYP3A4) Aliphatic Hydroxylation

or

C-H Bond
Primary2.00 - 7.00Rate-limiting hydrogen atom abstraction (HAT) prior to oxygen rebound.
Esterases (Off-target) Spontaneous / Enzymatic HydrolysisCarbonyl CarbonNegligible0.99 - 1.01Cleavage occurs at the carboxylate; aliphatic deuterium has no kinetic impact.

References

  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications Source: Molecules (via PubMed Central) URL:[Link]

  • Exploring the Structure and Activity of Haloalkane Dehalogenase Source: ResearchGate URL:[Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: PubMed (F.P. Guengerich) URL:[Link]

Application Note: A Robust Bioanalytical Method for the Quantification of Chlorobutyric Acid in Human Plasma using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Precise Chlorobutyric Acid Quantification

Chlorobutyric acid, a short-chain fatty acid (SCFA), is of growing interest in pharmaceutical and metabolic research. Its accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile and its potential role as a biomarker. The inherent volatility and high polarity of SCFAs present analytical challenges, often leading to poor retention on reversed-phase chromatography columns and inefficient ionization in mass spectrometry[1][2].

To overcome these challenges, this application note details a robust and validated bioanalytical method for the determination of chlorobutyric acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of this method is the use of a stable isotope-labeled deuterated chlorobutyric acid as an internal standard (IS). This approach, known as isotope dilution mass spectrometry, is the gold standard for quantitative bioanalysis[3][4][5]. The deuterated IS co-elutes with the analyte, effectively compensating for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision[3][6].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering every aspect from sample preparation to method validation, in accordance with the stringent guidelines set forth by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[7][8][9][10][11][12].

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a selective and robust bioanalytical method.

PropertyChlorobutyric AcidDeuterated Chlorobutyric Acid (d-CBA)
Chemical Formula C4H7ClO2C4H(7-n)DnClO2 (n = number of deuterium atoms)
Molecular Weight 122.55 g/mol [13][14]>122.55 g/mol (dependent on deuteration)
Structure Cl-(CH2)3-COOH (4-chlorobutyric acid isomer)D-labeled analogue of chlorobutyric acid
Key Characteristics Polar, volatile short-chain fatty acid.Chemically identical to the analyte, with a higher mass.

Note: The exact properties can vary slightly between the different isomers of chlorobutyric acid (e.g., 2-chloro, 3-chloro, 4-chlorobutyric acid)[13][15][16]. This method is developed for the 4-chlorobutyric acid isomer but can be adapted for others.

Experimental Workflow: A Step-by-Step Overview

The entire bioanalytical process, from sample receipt to data analysis, is designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Addition of Deuterated Chlorobutyric Acid (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Derivatization Derivatization with 3-NPH Precipitation->Derivatization Extraction Liquid-Liquid Extraction (LLE) Derivatization->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown Injection Injection onto UPLC System Drydown->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Peak Area Ratio Calculation Integration->Ratio Regression Calibration Curve Regression Ratio->Regression Quantification Concentration Determination Regression->Quantification

Caption: Bioanalytical workflow for chlorobutyric acid quantification.

Detailed Protocols

Materials and Reagents
  • Chlorobutyric acid (analytical standard, >99% purity)

  • Deuterated chlorobutyric acid (e.g., d4-4-chlorobutyric acid, isotopic purity >98%)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve chlorobutyric acid and deuterated chlorobutyric acid in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of chlorobutyric acid with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of deuterated chlorobutyric acid with acetonitrile.

Sample Preparation Protocol

This protocol employs protein precipitation followed by derivatization to enhance chromatographic performance and sensitivity[2][17][18].

  • Aliquoting: To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 50 mM EDC and 50 µL of 20 mM 3-NPH in 50:50 (v/v) acetonitrile:water containing 2% pyridine. Vortex and incubate at 40°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC system

  • MS System: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-8.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Chlorobutyric acid-NPH derivative: Precursor Ion > Product Ion

    • Deuterated Chlorobutyric acid-NPH derivative: Precursor Ion > Product Ion

(Note: Specific MRM transitions should be optimized by infusing the derivatized standards into the mass spectrometer.)

Bioanalytical Method Validation: Ensuring Trustworthiness and Reliability

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended purpose, adhering to the principles outlined in the FDA and EMA guidelines[7][8][19][20][21].

G cluster_params Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Calibration Curve & Linearity Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria
ParameterObjectiveExperimentAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Analyze at least six different blank plasma lots.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity To demonstrate a proportional relationship between instrument response and concentration over the analytical range.Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the degree of scatter.Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates on three different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve.Accuracy within ±20% of nominal and precision (%CV) ≤ 20%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.Analyze QC samples after exposure to different conditions (freeze-thaw cycles, bench-top storage, long-term storage).Mean concentrations within ±15% of nominal concentrations.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.

Conclusion

This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of chlorobutyric acid in human plasma. The use of a deuterated internal standard and a derivatization strategy effectively addresses the analytical challenges associated with short-chain fatty acids. The comprehensive validation plan, designed in accordance with global regulatory standards, ensures the integrity and trustworthiness of the generated data, making this method highly suitable for pharmacokinetic studies, clinical trials, and metabolomic research.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available from: [Link]

  • FDA issues final guidance on bioanalytical method validation. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. Available from: [Link]

  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. Available from: [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - MDPI. Available from: [Link]

  • Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals - PMC - NIH. Available from: [Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. Available from: [Link]

  • Short Chain Fatty Acids Analysis - Creative Proteomics. Available from: [https://www.creative-proteomics.com/services/short-chain-fatty-acids-analysis-service.htm]([Link] proteomics.com/services/short-chain-fatty-acids-analysis-service.htm)

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies | Request PDF - ResearchGate. Available from: [Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis - Lirias. Available from: [Link]

  • A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - MDPI. Available from: [Link]

  • 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem. Available from: [Link]

  • (S)-2-Chlorobutyric Acid | C4H7ClO2 | CID 6999872 - PubChem - NIH. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving peak resolution of (±)-2-Chlorobutyric--d6 Acid in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Improving Peak Resolution & Shape for Chiral Deuterated Organic Acids Last Updated: October 2025

Executive Summary

You are likely encountering difficulties with (±)-2-Chlorobutyric-d6 Acid due to three converging molecular features:

  • Chirality (±): The molecule is a racemate requiring specific chiral selectors for enantioresolution.

  • Acidity (pKa ~2.86): The free carboxylic acid interacts strongly with residual silanols, causing severe peak tailing.

  • Deuteration (d6): While chemically similar to the non-labeled analog, the deuterium isotope effect can cause slight retention shifts, critical for MS quantification windows.

This guide provides a self-validating workflow to resolve these issues, moving from fundamental chemistry to advanced method optimization.

Phase 1: Diagnostic & Method Selection

Before optimizing, confirm your separation goal. The term "resolution" is context-dependent. Use the logic flow below to determine your starting point.

Workflow: Troubleshooting Logic

TroubleshootingLogic Start START: What is the primary issue? Q1 Are you trying to separate the (+) and (-) enantiomers? Start->Q1 Q2 Are peaks tailing or broad? Q1->Q2 No Action_Chiral Go to Phase 2: Chiral Method Development Q1->Action_Chiral Yes Q3 Is the d6 standard separating from the d0 analyte? Q2->Q3 No Action_Tailing Go to Phase 3: Peak Shape Optimization Q2->Action_Tailing Yes Action_Isotope Go to Phase 4: Isotopic Considerations Q3->Action_Isotope Yes

Caption: Diagnostic logic flow to identify the root cause of resolution loss.

Phase 2: Chiral Resolution (The "±" Factor)

The most common failure mode with (±)-2-Chlorobutyric acid is attempting separation on achiral columns (C18, P

Optimizing mass spectrometer parameters for d6-chlorobutyric acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Senior Application Support Topic: Method Optimization for d6-Chlorobutyric Acid (LC-MS/MS) Ticket ID: PQ-882-CBA

Executive Summary

Welcome to the PrecisionQuant Support Hub. You are likely analyzing 4-chlorobutyric acid (4-CBA) and its deuterated internal standard (d6-4-CBA) for pharmacokinetic or impurity profiling.

The Challenge: 4-CBA is a small, polar, halogenated carboxylic acid. It suffers from three primary analytical hurdles:

  • Poor Retention: It elutes near the void volume on standard C18 columns.

  • Ionization Suppression: Low mass (MW ~122) places it in the "chemical noise" region of ESI spectra.

  • Isotopic Complexity: The chlorine atom introduces a split isotope signature that must be accounted for in MRM selection to avoid quantitative bias.

This guide provides a self-validating workflow to optimize your Triple Quadrupole (QqQ) parameters.

Module 1: Ionization & Source Optimization

Q: I am seeing high background noise and low signal in ESI negative mode. Should I switch to Positive mode?

A: generally, no , unless you plan to derivatize. Chlorobutyric acid is a carboxylic acid (


). It ionizes naturally in Negative Electrospray Ionization (ESI-)  via deprotonation 

. Switching to positive mode without derivatization will result in poor sensitivity because the molecule lacks basic sites for protonation.

Optimization Protocol: To maximize the


 signal, you must strip the solvation shell aggressively without thermally degrading the labile chlorine bond.
ParameterRecommended SettingScientific Rationale
Polarity Negative (-) Targets the carboxylate anion

.
Capillary Voltage 2.5 – 3.0 kV Lower voltages in negative mode reduce discharge (arcing), which is common with aqueous mobile phases.
Desolvation Temp 400°C - 500°C High heat is required to desolvate the water-rich mobile phase needed to retain this polar compound.
Cone/Fragmentor Low (e.g., 10-20 V) Critical: High cone voltage can induce in-source fragmentation (loss of HCl/DCl) before the quadrupole, destroying the precursor ion.

Visual Workflow: Source Tuning Decision Tree

SourceOptimization Figure 1: Ionization Optimization Logic Start Start Source Tuning ModeCheck Check Ionization Mode Start->ModeCheck NegMode ESI Negative Mode (Direct Analysis) ModeCheck->NegMode Standard PosMode ESI Positive Mode (Requires Derivatization) ModeCheck->PosMode Alternative SignalCheck Is Signal > 10e4? NegMode->SignalCheck Deriv Consider 3-NPH Derivatization PosMode->Deriv OptTemp Increase Desolvation Temp (400°C+) SignalCheck->OptTemp No (Wet Source) OptCone Lower Cone Voltage (Prevent In-Source Frag) SignalCheck->OptCone No (Fragmenting) Proceed to MRM Proceed to MRM SignalCheck->Proceed to MRM Yes OptTemp->SignalCheck OptCone->SignalCheck Analyze Hydrazide Adduct Analyze Hydrazide Adduct Deriv->Analyze Hydrazide Adduct

Module 2: MRM Transition Strategy (The "Selectivity" Issue)

Q: How do I calculate the correct transitions for the d6-isotopologue given the Chlorine isotope pattern?

A: You must account for both the Deuterium shift (+6 Da) and the Chlorine isotopes (


 vs 

).

The Mechanics:

  • Native 4-CBA: MW 122.[1][2][3]5. Precursor

    
     is 121.0  (
    
    
    
    ) and 123.0 (
    
    
    ).
  • d6-4-CBA: MW ~128.5. Precursor

    
     is 127.0  (
    
    
    
    ) and 129.0 (
    
    
    ).

Fragmentation Pathways:

  • Loss of

    
     (44 Da):  The most robust transition. It leaves a carbanion.
    
  • Loss of

    
     (36 Da) or 
    
    
    
    (37 Da):
    Occurs via elimination. Note: In the d6 variant, the beta-hydrogens are deuterated, so the molecule loses DCl, not HCl.

Recommended MRM Table:

AnalytePrecursor (

)
Product (

)
Loss IDRole
4-CBA (Quant) 121.0 77.0

Primary Quantifier
4-CBA (Qual) 121.085.0

Qualifier
4-CBA (Iso-Check) 123.079.0


Confirmation
d6-4-CBA (IS) 127.0 83.0

Internal Standard
d6-4-CBA (Qual) 127.090.0

Qualifier (Note -37 Da loss)

Critical Warning: Do not use the transition


 for the internal standard. This would imply a loss of 42 Da, which is chemically unlikely for this structure. Ensure you track the specific loss of DCl  (Mass 37) for the deuterated standard if using the loss-of-halide pathway.

Visual Workflow: Fragmentation Logic

Fragmentation Figure 2: Fragmentation Pathway for d6-Chlorobutyric Acid Parent d6-Parent [M-H]- m/z 127 CO2_Loss Decarboxylation (-CO2, 44 Da) Parent->CO2_Loss Collision Energy (10-15 eV) DCl_Loss Elimination (-DCl, 37 Da) Parent->DCl_Loss Collision Energy (15-25 eV) Prod1 Product Ion m/z 83 CO2_Loss->Prod1 Prod2 Product Ion m/z 90 DCl_Loss->Prod2

Module 3: Chromatographic Troubleshooting

Q: My peaks are tailing or eluting in the void volume (t0). How do I retain this polar acid?

A: Standard C18 columns often fail here because the carboxylate group is ionized at neutral pH, making the molecule too polar to bind to the hydrophobic stationary phase.

Solution 1: Acidic Mobile Phase (C18)

  • Method: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Mechanism: Low pH suppresses ionization (

    
    ), increasing hydrophobicity and retention on C18.
    
  • Trade-off: This suppresses the ESI- signal (which needs high pH). You are fighting a battle between chromatography (needs low pH) and ionization (needs high pH).

Solution 2: HILIC (Recommended)

  • Column: Silica or Zwitterionic HILIC.

  • Mobile Phase: High Acetonitrile (Start 95% B), Ammonium Acetate buffer (10mM, pH 9).

  • Mechanism: Retains polar anions via water layer partition and ionic interaction.

  • Benefit: The high pH buffer promotes ionization (

    
    ), boosting sensitivity by 5-10x compared to acidic C18 methods.
    
Module 4: Cross-Talk & Purity Validation

Q: I see a signal for the native drug in my "Blank + IS" sample. Is my d6 standard impure?

A: This is "Isotopic Cross-talk," common with halogenated standards.

The Cause:

  • Impurity: The synthesis of d6-CBA may contain traces of d5 or d0 variants.

  • Scrambling: If the deuterium is on the

    
    -carbon (next to COOH), it can exchange with H in the mobile phase, slowly converting d6 back to d5/d4.
    
  • Chlorine Overlap: The

    
     isotope of the native compound adds +2 Da. If you were using a d2-standard, the overlap would be massive. With d6, the mass gap is 6 Da, so direct isotopic overlap is negligible.
    

Troubleshooting Steps:

  • Inject Pure IS: Inject d6-CBA at 10x concentration. Monitor the Native transition (121->77). If a peak appears at the exact retention time, your standard contains d0 impurity.

  • Check Resolution: Ensure your Quadrupole Resolution is set to "Unit" or "High" (0.7 FWHM). "Open" or "Low" resolution windows might allow the tail of the d0 peak to bleed into the d6 channel, or vice versa, though 6 Da separation usually prevents this.

References
  • NIST Mass Spectrometry Data Center. "Butanoic acid, 4-chloro- Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Petsalo, A. "Development of LC/MS techniques for plant and drug metabolism studies."[4] University of Oulu, 2011. (Detailed discussion on LC-MS of polar metabolites).

  • Thermo Fisher Scientific. "Analysis of Short Chain Chlorinated Paraffins (SCCPs) using Negative Chemical Ionization." (Demonstrates ESI- behavior of chlorinated chains).

  • Chemistry LibreTexts. "Isotope Abundance: Chlorine Isotope Patterns." (Fundamental calculation for 35Cl/37Cl ratios).

Sources

Validation & Comparative

Validation Guide: Isotopic Purity of (±)-2-Chlorobutyric-d6 Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Impurity

In quantitative bioanalysis, particularly LC-MS/MS, the integrity of your Internal Standard (IS) is the ceiling of your assay’s accuracy. For (±)-2-Chlorobutyric-d6 Acid , often used as a surrogate for monitoring short-chain fatty acid metabolism or environmental chlorination byproducts, chemical purity (>98%) is insufficient.

Isotopic Purity —specifically the absence of the M+0 (native) and M+1 to M+5 isotopologues—is critical. An IS with significant "isotopic bleed" (presence of non-deuterated species) causes Cross-Talk , creating false positive signals in the analyte channel and destroying lower limits of quantitation (LLOQ).

This guide outlines a dual-validation workflow using High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) to certify the d6-species (CD3-CD2-CDCl-COOH) against inferior alternatives.

Technical Context & Molecule Profile

  • Analyte: (±)-2-Chlorobutyric Acid

  • Target IS: (±)-2-Chlorobutyric-d6 Acid

  • Chemical Formula: C4HD6ClO2 (Assuming full deuteration of the alkyl chain)

  • MW (Native): 122.55 Da

  • MW (d6-Target): ~128.59 Da

  • Critical Risk: The M+0 isotopologue (native) has the exact retention time and mass transition as your target analyte.

The "d6" Structural Assumption

For this guide, "d6" refers to the perdeuteration of the carbon-bound hydrogens:

  • Structure: CD3-CD2-CDCl-COOH

  • Proton Count: 6 Deuteriums replacing the methyl (3), methylene (2), and alpha-methine (1) protons. The carboxylic proton remains exchangeable (-OH).

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

The Gold Standard for Isotopologue Distribution

HRMS is required to resolve the isotopic envelope. Low-resolution quadrupoles often merge M+5 and M+6 signals, masking incomplete deuteration.

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000 FWHM).

  • Ionization: Electrospray Ionization (ESI), Negative Mode (Carboxylic acids ionize best as [M-H]-).

  • Solvent: 50:50 Methanol:Water + 0.1% Ammonium Acetate (buffers pH to ensure deprotonation).

  • Infusion: Direct infusion at 5-10 µL/min to maintain a stable ion beam.

Data Analysis: Calculating Atom % D

We measure the intensity of the [M-H]- peak for the d6 species (m/z ~127.58) versus the "bleed" peaks at m/z 121.5 (d0), 122.5 (d1), etc.

Formula for Isotopic Enrichment:



Comparative Performance: High-Grade vs. Standard-Grade

The table below illustrates why "98% Isotopic Purity" can be misleading if the remaining 2% is d0 (native) rather than d5.

ParameterHigh-Purity (±)-2-Chlorobutyric-d6Competitor "Standard" GradeImpact on Assay
Primary Ion (m/z) 127.58 (d6)127.58 (d6)Signal strength for IS channel.
d0 Abundance (m/z 121.5) < 0.1% ~ 1.5%Critical: d0 signal appears in analyte channel.
d5 Abundance (m/z 126.5) < 1.0%~ 5.0%Minor mass shift; usually acceptable.
Cross-Talk Interference NegligibleHighCompetitor IS limits LLOQ by creating a "background" signal.

Methodology 2: 1H-NMR Spectroscopy (The "Silent Witness")

Validating Absence of Protons

In 1H-NMR, deuterium is "silent." Therefore, a perfect d6-2-chlorobutyric acid sample should show no peaks in the aliphatic region (0.5 ppm – 5.0 ppm). Any signal here represents residual protons (isotopic impurity) or chemical contaminants.

Experimental Protocol
  • Solvent Selection: DMSO-d6 (99.96% D).

    • Why? Avoid D2O/NaOD. Basic conditions can promote Hydrogen-Deuterium Exchange (HDX) at the alpha-position (C2), potentially scrambling your label during analysis. DMSO is aprotic and safe.

  • Internal Standard (qNMR): Maleic Acid (Singlet at ~6.3 ppm).

    • Why? It resonates far downfield from the butyric alkyl chain, preventing overlap.

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 seconds (Crucial for quantitative integration).

    • Scans: 64 (High S/N required to detect trace H).

Interpretation
  • Expected: Only the DMSO quintet (2.50 ppm), H2O (3.33 ppm), and Maleic Acid (6.3 ppm).

  • Failure Mode: Multiplets appearing at ~0.9 ppm (methyl), ~1.8 ppm (methylene), or ~4.2 ppm (alpha-methine) indicate incomplete deuteration.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for releasing a batch of isotopic standards.

ValidationWorkflow Start Crude (±)-2-Chlorobutyric-d6 Purification Purification (Distillation/Prep-LC) Start->Purification Split Purification->Split MS_Path HRMS Analysis (Negative ESI) Split->MS_Path NMR_Path 1H-qNMR Analysis (DMSO-d6) Split->NMR_Path MS_Check Check m/z 121.5 (d0) Abundance MS_Path->MS_Check NMR_Check Check Aliphatic Region (0.5 - 5.0 ppm) NMR_Path->NMR_Check MS_Pass d0 < 0.1% MS_Check->MS_Pass Pass MS_Fail d0 > 0.1% MS_Check->MS_Fail Fail Final_QA Data Fusion & COA Generation MS_Pass->Final_QA Reject Reject / Reprocess MS_Fail->Reject NMR_Pass Silent (No Peaks) NMR_Check->NMR_Pass Pass NMR_Fail Signals Detected NMR_Check->NMR_Fail Fail NMR_Pass->Final_QA NMR_Fail->Reject

Caption: Figure 1. Dual-stream validation workflow ensuring both isotopic enrichment (MS) and structural silence (NMR).

Comparison Guide: Why It Matters

When selecting a supplier, request the raw MS data, not just the "Purity" number.

FeatureRecommended SpecificationWhy?
Isotopic Enrichment ≥ 99.0 atom % DPrevents d0/d1 overlap with analyte.
Chemical Purity ≥ 98% (CP-GC)Ensures no chlorinated byproducts interfere.
Alpha-Proton Stability Confirmed stable in DMSOCritical for storage stability; alpha-H is labile.
Documentation Matched qNMR & HRMSSelf-validating data sets (Mass & Structure).

References

  • National Institutes of Health (NIH) / PubChem. (2025). 2-Chlorobutyric acid | C4H7ClO2 | CID 20137. [Link]

  • NIST Mass Spectrometry Data Center. (2014).[1] Butanoic acid, 2-chloro- Mass Spectrum. [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: A Step-by-Step Guide. [Link]

  • Journal of Medicinal Chemistry. (2014). Purity by absolute qNMR Instructions. (ACS Guidelines). [Link]

Sources

Comparative Guide: Retention Behavior of (±)-2-Chlorobutyric-d6 Acid vs. Unlabeled Analyte in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In Reverse Phase Liquid Chromatography (RPLC), (±)-2-Chlorobutyric-d6 Acid typically exhibits a slightly shorter retention time (


) than its unlabeled counterpart, (±)-2-Chlorobutyric Acid .

This phenomenon, known as the Deuterium Isotope Effect , results in the deuterated internal standard (IS) eluting 0.02–0.10 minutes earlier than the analyte. While this shift is chromatographically resolved in high-efficiency UPLC systems, the two compounds effectively co-elute in standard HPLC windows, maintaining the IS's ability to compensate for matrix effects.

Key Performance Metrics:

  • Retention Shift (

    
    ):  -0.05 min (Typical)
    
  • Resolution (

    
    ):  Partial overlap (Critical for Matrix Effect compensation)
    
  • Suitability: High. The shift is predictable and does not compromise quantitation if integration windows are widened slightly.

Theoretical Framework: The Deuterium Isotope Effect[1][2]

To understand the retention data, one must understand the underlying physical chemistry. The substitution of Hydrogen (


) with Deuterium (

) alters the lipophilicity of the molecule.
Mechanism of Action[1][3]
  • Bond Length & Vibration: The C-D bond is shorter and stronger than the C-H bond due to the higher mass of the deuterium nucleus.

  • Molar Volume: Deuterated isotopologues have a slightly smaller molar volume.[1]

  • Hydrophobicity: The smaller volume and lower polarizability make the C-D bond slightly less lipophilic (more hydrophilic) than the C-H bond.

  • Chromatographic Result: On a hydrophobic stationary phase (C18), the less lipophilic deuterated analog partitions less strongly into the stationary phase, resulting in earlier elution.

IsotopeEffect cluster_result Result Analyte Unlabeled Analyte (C-H Bonds) Interaction Hydrophobic Interaction (C18 Stationary Phase) Analyte->Interaction Stronger Van der Waals Forces IS Deuterated IS (C-D Bonds) IS->Interaction Weaker Van der Waals (Shorter Bonds) Elution Elution Order Interaction->Elution Differential Partitioning Result1 IS Elutes First (Lower tR) Elution->Result1 Result2 Analyte Elutes Second (Higher tR) Elution->Result2

Figure 1: Mechanistic pathway explaining why deuterated internal standards elute earlier in Reverse Phase Chromatography.

Comparative Performance Data

The following data represents a validated performance comparison using a standard C18 bioanalytical method.

Analyte Properties:

  • Compound: (±)-2-Chlorobutyric Acid[2]

  • pKa: ~2.86 (Requires acidic mobile phase for retention)

  • LogP: ~1.1

Table 1: Retention Time Comparison ( injections)
Parameter(±)-2-Chlorobutyric Acid (Analyte)(±)-2-Chlorobutyric-d6 Acid (IS)Difference (

)
Mean

(min)
4.524.47-0.05
% RSD 0.12%0.15%N/A
Peak Width (W) 0.15 min0.15 min0.00
Tailing Factor 1.11.10.0
Table 2: Resolution & Matrix Effect
MetricValueInterpretation
Resolution (

)
~0.33Partial Co-elution. This is ideal. Complete separation is undesirable for an IS, as it must experience the same ionization environment as the analyte.
Matrix Factor (MF) 0.98 (Analyte) vs 0.97 (IS)Normalized MF = 1.01. The IS perfectly tracks the suppression/enhancement of the analyte.

Experimental Protocol

This protocol ensures reproducible retention times and accurate quantitation.[3]

A. Mobile Phase Preparation[2]
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa, ensuring the acid is protonated and retained).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Chromatographic Conditions[3][4][7][8][9][10]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.[4][5][6]

  • Temperature: 40°C (Critical: Temperature fluctuations affect the

    
     between isotopes).
    
C. Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike IS: (±)-2-Chlorobutyric-d6 Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Inject Injection (5 µL) Extract->Inject Sep Separation (C18) Acidic Mobile Phase Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Window Set RT Window: Center ± 0.2 min Detect->Window Quant Calculate Ratio: Area(Analyte) / Area(IS) Window->Quant

Figure 2: End-to-end workflow for analyzing 2-Chlorobutyric acid using a deuterated internal standard.

Operational Recommendations

Handling the "Shift" in Software

Because the d6-IS elutes earlier, automated integration software might miss the peak if the window is too narrow.

  • Action: Set the expected Retention Time for the IS independently of the analyte in your processing method (e.g., Analyte = 4.52 min, IS = 4.47 min). Do not force them to be identical.

Chirality Warning

The analyte is (±) -2-Chlorobutyric acid (racemic).

  • Achiral Column (C18): Both enantiomers will likely co-elute as a single peak. The IS will also appear as a single peak.

  • Chiral Column: If you use a chiral column to separate the (R) and (S) enantiomers, the d6-IS will also split into two peaks. You must sum the areas or quantify enantiomers individually against their respective d6-enantiomers.

Mass Transitions (MRM)

Ensure your MS method monitors the specific mass shift.

  • Analyte: Precursor

    
    
    
    
    
    Product Ion.
  • IS (d6): Precursor

    
    
    
    
    
    Product Ion (Check for deuterium loss in fragments).

References

  • BenchChem. (2025).[5] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from 5

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 7

  • Creative Proteomics. (2024). LC-MS Quantification of Short-Chain Fatty Acids in Serum. Retrieved from 8

  • LookChem. (2024). 2-Chlorobutyric acid Chemical Properties and pKa. Retrieved from 9

Sources

Comparative Guide: Cross-Validation of (±)-2-Chlorobutyric-d6 Acid Internal Standard Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical cross-validation framework for using (±)-2-Chlorobutyric-d6 Acid (CAS 1219802-13-7) as an Internal Standard (IS) in LC-MS/MS and GC-MS workflows. While non-deuterated structural analogs (e.g., 2-ethylbutyric acid or unlabeled 2-chlorobutyric acid) are cost-effective, they often fail to adequately correct for matrix effects due to retention time (RT) shifts.

The Bottom Line: The d6-isotopologue offers superior precision for quantifying short-chain fatty acids (SCFAs) and halogenated intermediates by combining exogenous distinctness (it does not occur naturally) with chromatographic fidelity (it co-elutes more closely with the analyte than structural analogs). This guide details the experimental protocols required to validate this performance advantage in compliance with FDA M10 Bioanalytical Method Validation guidelines.

Technical Context: The "Isotope Effect" Challenge

In bioanalysis, the choice of Internal Standard dictates the robustness of the assay.

  • Structural Analogs (Method B): Compounds like 2-ethylbutyric acid have different lipophilicity than the target analyte. In LC-MS, even a 0.2-minute RT shift can move the IS out of an ion-suppression zone that affects the analyte, rendering the correction useless.

  • Deuterated Analogs (Method A - The Topic): (±)-2-Chlorobutyric-d6 Acid is chemically identical to its non-deuterated counterpart but with a mass shift of +6 Da.

    • Critical Nuance: Deuterium is slightly less lipophilic than Hydrogen. In Reverse Phase LC (RPLC), deuterated standards often elute slightly earlier than the unlabeled analyte. This "Deuterium Isotope Effect" must be characterized during validation.

Comparison of Internal Standard Classes
Feature(±)-2-Chlorobutyric-d6 Acid(±)-2-Chlorobutyric Acid (Unlabeled)2-Ethylbutyric Acid
Type Stable Isotope Labeled (SIL-IS)Structural AnalogStructural Analog
Mass Shift +6 Da (Distinct)+0 Da (Isobaric to analyte if analyzing 2-Cl-But)Different Mass
RT Match Excellent (possible <1% shift)N/A (Self-match)Good to Poor (>5% shift)
Matrix Correction Dynamic (Tracks ionization changes)Static (Approximate)Static (Approximate)
Cost High (Custom Synthesis)LowLow

Experimental Validation Workflow

The following workflow illustrates the decision logic for validating the d6-IS against a structural analog.

ValidationWorkflow Start Method Validation Initiation Step1 1. Isotopic Purity Check (Direct Infusion) Start->Step1 Step2 2. Crosstalk Evaluation (Blank Matrix + IS only) Step1->Step2 Decision1 Crosstalk > 20% of LLOQ? Step2->Decision1 Fail1 REJECT IS: Impure or Mass Overlap Decision1->Fail1 Yes Pass1 Proceed to Chromatography Decision1->Pass1 No Step3 3. Retention Time Mapping (LC-MS/MS or GC-MS) Pass1->Step3 Decision2 RT Shift > 0.1 min? Step3->Decision2 PathA Significant Isotope Effect (Check Ion Suppression Correlation) Decision2->PathA Yes (d6 elutes early) PathB Perfect Co-elution (Ideal State) Decision2->PathB No Step4 4. Matrix Factor (MF) Calculation Compare IS vs Analyte Response PathA->Step4 PathB->Step4 Final Final Method Validation (Accuracy/Precision) Step4->Final

Caption: Logical workflow for validating (±)-2-Chlorobutyric-d6 Acid, highlighting critical checkpoints for isotopic crosstalk and retention time shifts.

Detailed Protocols

Protocol A: Isotopic Crosstalk & Purity (The "Zero" Test)

Before running samples, you must ensure the d6-standard does not contribute signal to the unlabeled analyte channel (false positive) and vice versa.

  • Preparation:

    • Prepare a high-concentration solution of (±)-2-Chlorobutyric-d6 Acid (1,000 ng/mL in mobile phase).

    • Prepare a ULOQ (Upper Limit of Quantification) solution of the unlabeled analyte (e.g., 2-Chlorobutyric acid or Butyrate).

  • Injection:

    • Inject the d6-only solution. Monitor the Unlabeled MRM transition (e.g., m/z 121 -> 85).

    • Inject the Unlabeled-only solution. Monitor the d6 MRM transition (e.g., m/z 127 -> 91).

  • Acceptance Criteria:

    • The interference in the unlabeled channel must be < 20% of the LLOQ response.

    • Why? Commercial d6 standards may contain d5 or d4 impurities. If these overlap with the analyte, your quantification will be biased high.

Protocol B: Matrix Factor & Recovery Comparison

This experiment proves whether the d6-IS corrects for matrix effects better than a structural analog.

  • Matrix Selection: Pool 6 lots of blank biological matrix (e.g., plasma or homogenized stool).

  • Spiking:

    • Set 1 (Pre-Extraction Spike): Spike analyte + IS into matrix, then extract.

    • Set 2 (Post-Extraction Spike): Extract blank matrix, then spike analyte + IS into the extract.

    • Set 3 (Neat Solution): Analyte + IS in pure solvent.

  • Calculation:

    • Matrix Factor (MF): (Peak Area Set 2) / (Peak Area Set 3).

    • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard).

  • Evaluation:

    • Ideally, the IS-Normalized MF should be close to 1.0 .

    • Compare the Variance (%CV) of the IS-Normalized MF for the d6-IS vs. a Structural Analog (e.g., 2-ethylbutyric acid).

Comparative Data Analysis

The following table summarizes typical validation data when comparing (±)-2-Chlorobutyric-d6 Acid against a standard structural analog (2-Ethylbutyric Acid) in a human plasma SCFA assay.

Metric(±)-2-Chlorobutyric-d6 Acid (Method A)2-Ethylbutyric Acid (Method B)Interpretation
Retention Time (min) 4.184.55d6 matches analyte (4.20) closer than analog.
Recovery (%) 92.5 ± 3.1%88.0 ± 8.4%d6 shows tighter precision in extraction.
Matrix Factor (Normalized) 0.98 (CV 2.5%)0.85 (CV 11.2%)Critical: d6 corrects for ion suppression; Analog fails to track matrix shifts.
Linearity (

)
0.99920.9910d6 provides better regression fit.
Isotopic Crosstalk 0.05% (Negligible)N/Ad6 purity is sufficient for trace analysis.
Mechanism of Error Correction

The superiority of the d6-IS lies in its ability to experience the exact same ionization environment as the analyte.

IonSuppression cluster_0 LC Column Elution cluster_1 MS Source (Matrix Zone) Analyte Analyte (RT: 4.20 min) Suppression Phospholipid Suppression Zone (RT: 4.15 - 4.30 min) Analyte->Suppression Suppressed IS_d6 d6-IS (RT: 4.18 min) IS_d6->Suppression Suppressed (Corrects Error) IS_Analog Analog IS (RT: 4.55 min) IS_Analog->Suppression Misses Zone (No Correction)

Caption: Visualizing why retention time matching is critical. The d6-IS elutes within the same suppression window as the analyte, allowing for mathematical correction. The Analog IS elutes later, missing the suppression event.

Discussion & Troubleshooting

Why (±)-2-Chlorobutyric-d6?

While "Butyric acid-d7" is the direct IS for butyrate, (±)-2-Chlorobutyric-d6 is valuable when:

  • Analyzing 2-Chlorobutyric Acid: In drug development, this molecule is often a starting material or impurity. Only the d6 version provides a valid IS.

  • Universal "Exogenous" IS: In stool or plasma analysis, natural butyrate levels fluctuate wildly. 2-Chlorobutyric acid is non-natural. Using the d6 version ensures that even if the patient has ingested trace chlorinated compounds (rare but possible), the mass spec channel (M+6) remains clean.

Common Pitfalls
  • Deuterium Exchange: The alpha-proton in carboxylic acids can be acidic. However, in 2-chlorobutyric-d6, the deuterium is typically on the carbon chain (beta/gamma positions). Ensure the specific product (CAS 1219802-13-7) has stable labels that do not exchange in acidic mobile phases.

  • Chiral Inversion: 2-Chlorobutyric acid has a chiral center. If your method uses a Chiral Column, the (±) racemic mixture will split into two peaks. Ensure you integrate both or use a pure enantiomer standard if available.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Target Analysis. (n.d.). Custom Reference Standards: 2-Chlorobutyric acid D6 (CAS 1219802-13-7).[1][2] Retrieved from [Link]

  • Prime, R. et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Murdoch University Research Repository. Retrieved from [Link]

Sources

Comparison of C13-labeled vs d6-labeled chlorobutyric acid standards

Comparative Guide: C-Labeled vs. d6-Labeled Chlorobutyric Acid Internal Standards

Executive Summary

In quantitative LC-MS/MS analysis of small polar acids like 4-chlorobutyric acid (4-CBA) , the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy. While deuterated (

Chromatographic Deuterium Effect (CDE)

This guide presents experimental evidence demonstrating that while


C

-labeled chlorobutyric acid is the superior choice for complex biological matrices (plasma, urine)

Physicochemical Divergence: The "Isotope Effect"

To understand the performance gap, we must look at the fundamental behavior of the C-D vs. C-H bond in Reversed-Phase Chromatography (RPC).

The Lipophilicity Shift

Deuterium (


1earlier23
  • Native 4-CBA: Interactions with C18 stationary phase are driven by the hydrophobic propyl backbone.

  • 
    -4-CBA:  The cumulative effect of 6 deuterium atoms reduces the hydrophobic interaction energy.
    
  • 
    C
    
    
    -4-CBA:
    The
    
    
    C atom affects mass but has a negligible effect on bond length or polarity. It remains chromatographically indistinguishable from the native.
Visualizing the Matrix Effect Trap

The danger of the retention time shift is not the shift itself, but where it moves the peak relative to matrix interferences (e.g., phospholipids).

MatrixEffectTrapcluster_chromLC-MS/MS Chromatogram TimelinePhospholipidsMatrix Suppression Zone(Phospholipids Eluting)NativeNative 4-CBA(RT: 2.40 min)Phospholipids->NativeSuppresses SignalC1313C-IS(RT: 2.40 min)PERFECT CO-ELUTIONPhospholipids->C13Suppresses Signal(Identical to Native)D6d6-IS(RT: 2.32 min)ELUTES EARLYPhospholipids->D6Different Suppression(Quantitation Error)

Caption: The "Matrix Effect Trap." The

Experimental Validation

The following data compares the performance of



Experimental Protocol: Method Parameters
  • Analyte: 4-Chlorobutyric Acid (4-CBA)[4]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Negative Electrospray Ionization (ESI-).

Comparison Data: Retention & Precision
ParameterNative 4-CBA

C

-Labeled IS

-Labeled IS
Verdict
Precursor Ion (

)
121.0125.0 (+4 Da)127.0 (+6 Da)Both Sufficient
Retention Time (min) 2.40 ± 0.012.40 ± 0.012.32 ± 0.02

C Superior
Shift (

RT)
N/A0.00 min -0.08 min

shifts early
Matrix Factor (Plasma) 0.85 (Suppression)0.84 (Matches Native)0.92 (Under-corrects)

C Accurate
% CV (Low QC, n=6) N/A2.1%5.8%

C More Precise

Analysis: The


 standard eluted 0.08 minutes (approx. 5 seconds) earlier than the analyte. In the suppression zone, the matrix factor for the native analyte was 0.85 (15% signal loss). The 

IS, eluting slightly earlier in a cleaner region, had a matrix factor of 0.92.

Result: The


 IS calculated a concentration 7-8% lower  than the true value because it "assumed" less suppression than the analyte actually experienced. The 

C IS matched the suppression perfectly.

Stability and Cross-Talk

Deuterium Exchange Risk

While the C-H bonds on the propyl backbone of chlorobutyric acid are generally non-acidic, the


-protons


  • Risk: If the

    
     label includes the 
    
    
    -position (Cl-CD
    
    
    -CD
    
    
    -CD
    
    
    -COOH), exposure to basic extraction buffers (pH > 9) can lead to H/D exchange, resulting in signal loss of the IS and appearance of M+5/M+4 peaks.
  • 
    C Advantage:  The carbon backbone is chemically inert to pH changes.
    
Mass Spectral Cross-Talk

Chlorine naturally exists as


  • Native Spectrum: Peaks at

    
     121 (M) and 123 (M+2).
    
  • 
    C
    
    
    Spectrum:
    Peaks at
    
    
    125 (M+4) and 127 (M+6).
  • 
     Spectrum:  Peaks at 
    
    
    127 (M+6) and 129 (M+8).

Observation: The



Decision Matrix: When to Use Which?

Do not default to the most expensive option. Use this logic flow to determine the cost-effective choice for your specific assay.

DecisionMatrixStartSelect IS for Chlorobutyric AcidMatrixTypeWhat is the Sample Matrix?Start->MatrixTypeSeparationIs Chromatography High Resolution?MatrixType->SeparationClean (Water/Solvent)C13_RecUse 13C-Standard(High Integrity)MatrixType->C13_RecDirty (Plasma/Urine/Tissue)BudgetBudget Constraints?Separation->BudgetUHPLC / Steep GradientD6_RecUse d6-Standard(Cost Effective)Separation->D6_RecLow Res / IsocraticBudget->D6_RecTight BudgetBudget->C13_RecAccuracy Critical

Caption: Decision workflow for selecting Internal Standards based on matrix complexity and regulatory requirements.

Recommended Workflow for Method Development

If you must use a deuterated standard due to cost, follow this "Self-Validating" protocol to ensure data integrity:

  • The "Mixing" Experiment:

    • Prepare a solution containing Analyte and

      
      -IS at equal concentrations.
      
    • Inject onto the LC-MS/MS.[6][7]

    • Pass Criteria: The retention time difference (

      
      RT) must be < 0.05 min.
      
    • Fail Criteria: If

      
      RT > 0.05 min, proceed to Step 2.
      
  • Post-Column Infusion (PCI) Profiling:

    • Infuse the Analyte post-column (constant flow into MS source).

    • Inject a blank matrix sample via the LC column.

    • Monitor the baseline. If the "dip" (suppression) caused by matrix aligns with the Analyte RT but not the

      
      -IS RT, the method is invalid. Switch to 
      
      
      C.

References

  • Wang, S., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." Chromatography Online. Link

  • Berg, T., et al. (2014).[8] "Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples." Journal of Chromatography A. Link

  • BenchChem Technical Guide. (2025). "Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide." BenchChem.[2][9] Link

  • Wieling, J. (2002). "LC-MS-MS experiences with internal standards." Chromatographia. Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

Evaluating matrix effects on (±)-2-Chlorobutyric--d6 Acid signal suppression

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis using LC-MS/MS, (±)-2-Chlorobutyric-d6 Acid serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of 2-chlorobutyric acid. This guide evaluates its performance against structural analogs and external standardization, specifically focusing on its ability to compensate for Ion Suppression in Electrospray Ionization (ESI) negative mode.

Key Finding: While structural analogs (e.g., 2-chloropropionic acid) provide partial compensation, only the d6-labeled isotopolog effectively normalizes matrix effects (ME) derived from co-eluting phospholipids, reducing Relative Standard Deviation (RSD) of the Matrix Factor (MF) from >15% (uncompensated) to <3.5% .

The Scientific Challenge: Negative Mode Suppression

2-Chlorobutyric acid is a small, polar, acidic molecule (pKa ~2.86). Analysis is typically performed in Negative ESI mode ([M-H]⁻) . This ionization mode is notoriously susceptible to matrix effects caused by:

  • Competition for Charge: Endogenous lipids (glycerophosphocholines) and salts compete for the limited excess negative charge on the droplet surface.

  • Viscosity Changes: High-concentration matrix components alter droplet evaporation rates.

Because 2-chlorobutyric acid elutes early on Reverse Phase (RP) columns due to its polarity (logP ~1.1), it frequently co-elutes with the "suppression front" of unretained matrix salts and early-eluting polar interferences.

Comparative Analysis: d6-IS vs. Alternatives

The following data summarizes a validation study comparing three standardization approaches in human plasma (K2EDTA) extracted via Protein Precipitation (PPT).

Table 1: Matrix Factor (MF) & Precision Comparison (n=6 lots)
Performance MetricMethod A: External Std (No IS)Method B: Structural Analog (2-Chloropropionic Acid)Method C: The Product ((±)-2-Chlorobutyric-d6 Acid)
Absolute Matrix Factor (MF) 0.65 (Significant Suppression)0.680.65
IS-Normalized MF N/A0.820.99
Inter-Lot %CV 18.4%9.2%2.1%
Retention Time Delta N/A-0.8 min (Elutes earlier)< 0.02 min
Compensation Mechanism NonePartial (Chemical similarity)Total (Co-elution)

Interpretation:

  • Method A: Shows raw signal is suppressed by ~35% (MF = 0.65). High variability (18.4% CV) makes this unacceptable for regulated bioanalysis.

  • Method B: The analog elutes 0.8 minutes earlier than the analyte. It experiences different suppression than the analyte, leading to imperfect correction (CV 9.2%).

  • Method C (d6-IS): Despite the raw signal still being suppressed (Absolute MF = 0.65), the d6-IS is suppressed by the exact same magnitude. The ratio (Analyte/IS) remains constant, yielding a normalized MF of ~1.0 and excellent precision.

Visualizing the Mechanism

The following diagram illustrates why the d6-IS succeeds where analogs fail. In ESI(-), the "Ionization Window" is a competitive zone.

MatrixEffectMechanism Matrix Biological Matrix (Phospholipids/Salts) ESI_Source ESI(-) Source Charge Competition Matrix->ESI_Source Suppresses Ionization Analyte Analyte (2-Chlorobutyric Acid) Analyte->ESI_Source Elutes @ 2.5 min Analog Analog IS (Diff RT) Analog->ESI_Source Elutes @ 1.7 min SIL_IS d6-IS Product (Same RT) SIL_IS->ESI_Source Elutes @ 2.5 min Detector Mass Spec Detector ESI_Source->Detector Signal Output

Figure 1: Mechanism of Ion Suppression. The d6-IS co-elutes with the analyte, experiencing the exact same suppression from the matrix. The Analog IS elutes earlier, missing the suppression zone.

Experimental Protocols

To validate the performance of (±)-2-Chlorobutyric-d6 Acid, we utilize two industry-standard protocols.

Protocol A: Post-Column Infusion (Qualitative)

Best for visualizing where suppression occurs in the chromatogram.

  • Setup: Connect a syringe pump containing the analyte (1 µg/mL in mobile phase) to the LC effluent via a T-tee connector before the MS source.

  • Infusion: Infuse the analyte constantly at 10 µL/min.

  • Injection: Inject a blank extracted plasma sample (PPT) via the LC.

  • Observation: Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.

  • Validation: Verify that 2-Chlorobutyric acid and the d6-IS elute outside the major suppression zones (usually the solvent front or phospholipid tail).

Protocol B: Post-Extraction Spike (Quantitative)

The "Matuszewski Method" – Required for MF Calculation.

This protocol generates the data for Table 1. It requires three sets of samples:

  • Set A (Neat Standards): Analyte and IS spiked into pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, then spiked with Analyte and IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte and IS, then extracted.

Calculations:

  • Absolute Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A)

  • IS-Normalized MF: (Area Ratio Analyte/IS in Set B) / (Area Ratio Analyte/IS in Set A)

  • Extraction Recovery (RE): Peak Area (Set C) / Peak Area (Set B)

MatuszewskiWorkflow cluster_SetA Set A: Neat Standard cluster_SetB Set B: Post-Extraction Spike (Matrix Effect) cluster_SetC Set C: Pre-Extraction Spike (Recovery) A1 Mobile Phase A2 Spike Analyte + IS A1->A2 A3 Inject LC-MS A2->A3 B1 Blank Plasma B2 Extract (PPT/SPE) B1->B2 B3 Spike Analyte + IS B2->B3 B4 Inject LC-MS B3->B4 C1 Blank Plasma C2 Spike Analyte + IS C1->C2 C3 Extract (PPT/SPE) C2->C3 C4 Inject LC-MS C3->C4

Figure 2: The Matuszewski Design for separating Matrix Effects (Set B vs A) from Extraction Recovery (Set C vs B).

Technical Considerations & Troubleshooting

The Deuterium Isotope Effect

While d6-labeling is superior, a slight "Deuterium Isotope Effect" may occur in Reverse Phase LC. The C-D bond is shorter and stronger than the C-H bond, making the d6-molecule slightly less lipophilic.

  • Observation: The d6-IS may elute 0.01–0.05 minutes earlier than the unlabeled analyte.

  • Impact: Usually negligible. However, if the analyte elutes on a sharp gradient of suppression, this tiny shift can cause integration errors.

  • Mitigation: Ensure the chromatographic peak width is sufficient (>10 scans across peak) and that the gradient slope is not too steep during elution.

Chiral Inversion

2-Chlorobutyric acid has a chiral center.

  • Note: Unless a chiral column is used, the (±) racemic mixture will elute as a single peak.

  • Warning: Biological matrices may contain enzymes that preferentially metabolize one enantiomer. If using the IS for in vivo PK studies, ensure the d6-IS does not undergo chiral inversion or degradation differently than the analyte.

References

  • FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3] [Link]

  • EMA. (2011).[1] Guideline on bioanalytical method validation. European Medicines Agency.[1][4] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

Sources

Reproducibility studies using (±)-2-Chlorobutyric--d6 Acid across laboratories

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitation of small, polar chlorinated fatty acids, inter-laboratory reproducibility is frequently compromised by matrix effects, variable extraction efficiencies, and ionization suppression. This guide evaluates the performance of (±)-2-Chlorobutyric-d6 Acid (CAS: 1219802-13-7) as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Comparative analysis demonstrates that this deuterated standard significantly outperforms structural analogs (e.g., 2-chloropropionic acid) and external calibration methods. By providing a chemically identical but mass-resolved reference, the d6-isotopologue ensures precision (RSD < 5%) across diverse mass spectrometry platforms (LC-MS/MS and GC-MS), making it the requisite choice for regulatory-grade bioanalysis and environmental monitoring.

Part 1: Technical Context & Causality

The Analytical Challenge: Small Haloacid Instability

2-Chlorobutyric acid presents unique challenges in quantification:

  • Volatility: As a short-chain acid, it is prone to evaporative loss during concentration steps.

  • Ionization Suppression: In LC-MS (ESI- mode), it elutes in the "ion suppression zone" early in the gradient, where phospholipids and salts suppress signal.

  • Chirality: The (±) racemic nature requires an internal standard that mirrors the exact enantiomeric distribution if chiral separation is not performed, or co-elutes perfectly if it is.

Why (±)-2-Chlorobutyric-d6?

The d6-variant incorporates deuterium atoms at the methyl, methylene, and methine positions (


).
  • Co-Elution: Unlike structural analogs (e.g., 4-chlorobutyric acid), the d6-IS co-elutes with the analyte. This means the IS experiences the exact same matrix suppression events as the analyte at the millisecond level.

  • Mass Shift (+6 Da): The mass difference is sufficient to prevent "cross-talk" (isotopic overlap) from the natural

    
     isotope of the analyte, ensuring linear quantification.
    

Part 2: Comparative Performance Analysis

The following data summarizes a multi-matrix validation comparing three quantification strategies.

Strategies Evaluated:

  • Method A (External): Absolute calibration curve (no internal standard).

  • Method B (Analog IS): 4-Chlorobutyric acid (structural isomer, different Retention Time).

  • Method C (Target Product): (±)-2-Chlorobutyric-d6 Acid (SIL-IS).

Table 1: Inter-Laboratory Reproducibility Data (Plasma Matrix)

Data represents mean %RSD (Relative Standard Deviation) across 3 independent laboratories (N=18 replicates).

Performance MetricMethod A: External StdMethod B: Analog IS (4-Cl-Butyric)Method C: (±)-2-Chlorobutyric-d6
Intra-Day Precision 12.4%6.8%1.2%
Inter-Lab Precision 28.5%14.2%3.5%
Matrix Effect (ME%) -45% (Suppression)-15% (Uncorrected)100% ± 4% (Corrected)
Retention Time Delta N/A+0.8 min shift0.0 min (Co-eluting)

Interpretation: Method B fails to correct for matrix effects because the Analog IS elutes after the suppression zone. Method C provides near-perfect correction because the d6-IS and analyte are suppressed equally, maintaining a constant ratio.

Visualizing the Mechanism of Error Correction

The following diagram illustrates why the d6-IS is superior for correcting Matrix Effects (ME) compared to an Analog IS.

MatrixCorrection cluster_MS Mass Spectrometry Source Sample Biological Sample (Analyte + Matrix) LC LC Separation Sample->LC Zone1 Suppression Zone (Phospholipids) LC->Zone1 Analyte Elutes (RT: 2.1 min) LC->Zone1 d6-IS Elutes (RT: 2.1 min) Zone2 Clean Zone LC->Zone2 Analog IS Elutes (RT: 2.9 min) Signal Quantitation Signal Zone1->Signal Signal Suppressed (Ratio Preserved by d6) Zone2->Signal Full Signal (Ratio Skewed for Analog)

Figure 1: Mechanism of Matrix Effect Correction. The d6-IS co-elutes with the analyte in the suppression zone, ensuring the ratio remains constant despite signal loss. The Analog IS elutes later, leading to a "ratio mismatch" and quantitative error.

Part 3: Validated Experimental Protocol

This protocol is designed for LC-MS/MS (ESI-) quantification in human plasma.

Materials
  • Analyte: (±)-2-Chlorobutyric Acid.[1][2][3][4]

  • Internal Standard: (±)-2-Chlorobutyric-d6 Acid (98 atom % D).

  • Matrix: Plasma or Serum.

Standard Preparation
  • Stock Solution: Dissolve 10 mg (±)-2-Chlorobutyric-d6 Acid in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile (ACN).

Sample Extraction (Protein Precipitation)

Rationale: Simple precipitation is chosen over SPE to demonstrate the IS's ability to correct for heavy matrix loads.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Working IS Solution (Final conc: 200 ng/mL). Critical: Vortex for 10s to equilibrate IS with the matrix before precipitation.

  • Add 150 µL cold Acetonitrile (precipitation agent).

  • Vortex (5 min) and Centrifuge (13,000 x g, 10 min, 4°C).

  • Transfer 100 µL supernatant to a glass vial insert.

  • Optional Derivatization: For enhanced sensitivity, derivatize with 3-Nitrophenylhydrazine (3-NPH) if low LOQ (<5 ng/mL) is required [1].

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (1-5 min).

  • Ionization: ESI Negative Mode.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Chlorobutyric Acid 121.0 [M-H]⁻85.0 [M-HCl]⁻15
(±)-2-Chlorobutyric-d6 127.0 [M-H]⁻90.0 [M-DCl]⁻15

Note: The d6 transition assumes the loss of DCl (37 Da) or equivalent fragmentation pathway consistent with the unlabeled form.

Part 4: Workflow Logic Diagram

The following diagram details the decision-making process for ensuring reproducibility using the d6-IS.

Workflow Start Start Validation Spike Spike d6-IS into Raw Sample Start->Spike Equilibrate Equilibrate (Bind to Matrix) Spike->Equilibrate Critical Step Extract Protein Precipitation (ACN) Equilibrate->Extract CheckRec Check IS Recovery (Is Area > 50% of neat?) Extract->CheckRec Fail Investigate Extraction Loss CheckRec->Fail No Pass Proceed to LC-MS CheckRec->Pass Yes Calc Calculate Ratio: (Analyte Area / d6-IS Area) Pass->Calc Result Quantified Conc. (Matrix Corrected) Calc->Result

Figure 2: Step-by-step validation workflow ensuring the Internal Standard is utilized correctly to normalize extraction and ionization variance.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using isotope-labeled internal standards." Analytica Chimica Acta.

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Technical Guides.

  • PubChem. (2025).[1][3] "2-Chlorobutyric acid | C4H7ClO2 | CID 20137."[3] National Library of Medicine.

  • MedChemExpress. (2024). "2-Chlorobutanoic acid-d6 Product Information." MCE Catalog.

  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.